N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S2/c26-22(16-30(27,28)20-9-5-2-6-10-20)25-23-24-21(15-29-23)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-15H,16H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCTYASSRRAEJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and antimicrobial effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 284.33 g/mol
- CAS Number : 2834-79-9
This compound has been shown to interact with various biological targets, particularly enzymes involved in crucial metabolic pathways. The following sections detail its specific biological activities.
Carbonic Anhydrase Inhibition
Recent studies have highlighted the compound's inhibitory effect on carbonic anhydrase (CA), specifically CA IX and CA II. The following table summarizes the inhibition data:
| Compound | IC (nM) | Selectivity |
|---|---|---|
| CA IX | 10.93 - 25.06 | High |
| CA II | 1.55 - 3.92 | Moderate |
The selectivity for CA IX over CA II suggests potential applications in cancer therapy, particularly in targeting tumor microenvironments where CA IX is often overexpressed .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The following table presents the antimicrobial efficacy:
| Bacterial Strain | Inhibition (%) at 50 µg/mL | Control (CIP) |
|---|---|---|
| Staphylococcus aureus | 80.69 | 99.2 |
| Klebsiella pneumoniae | 79.46 | - |
These results indicate a strong antibacterial effect, particularly against Staphylococcus aureus, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
The compound has demonstrated significant anticancer activity, particularly in inducing apoptosis in breast cancer cell lines (MDA-MB-231). The following findings illustrate its effectiveness:
- Apoptosis Induction : The compound increased annexin V-FITC positive cells by approximately 22-fold compared to controls.
- Cell Viability Assay : An MTT assay showed a significant reduction in cell viability at concentrations as low as 10 µM.
These findings underscore the potential of this compound as a promising anticancer agent .
Case Studies and Research Findings
- Study on Carbonic Anhydrase Inhibitors : A series of thiazolone derivatives were synthesized and tested for their inhibitory effects on CA IX. The study found that modifications in the thiazolone structure influenced their potency and selectivity .
- Antimicrobial Evaluation : A recent study evaluated various sulfonamide derivatives for their antimicrobial activities, revealing that compounds similar to this compound exhibited significant inhibition against resistant strains of bacteria .
Comparison with Similar Compounds
Phenylsulfonyl vs. Methylsulfonyl Groups
The target compound’s phenylsulfonyl group distinguishes it from analogs like N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 941930-60-5, Table 1).
Dioxoisoindolin vs. Phenylsulfonyl Groups
In N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 477545-71-4), the dioxoisoindolin group introduces a rigid, planar structure. This contrasts with the flexible phenylsulfonyl group in the target compound, which may allow conformational adaptability in binding pockets .
Thiazole Ring Modifications
Biphenyl vs. Halogenated or Alkyl Substituents
Compounds such as N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b, Table 1) replace the biphenyl group with methyl and tolyl groups. The biphenyl group in the target compound may enhance binding to aromatic-rich enzyme active sites, as seen in kinase inhibitors .
Sulfonamide Linkages in Thiadiazoles
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide (CAS 1037-51-0) incorporates a sulfonamide-thiadiazole system. While this compound shares a sulfonamide group, the thiadiazole ring differs electronically from thiazole, likely affecting redox properties and metabolic stability .
Antimicrobial Activity
Thiazole-acetamide derivatives in exhibit MIC values of 6.25–12.5 μg/mL against bacterial strains like Staphylococcus aureus and Escherichia coli. The biphenyl-sulfonyl combination in the target compound may enhance Gram-positive activity due to increased lipophilicity, though direct data are unavailable .
Anti-Tubercular Potential
Nitro-triazole-thiazole hybrids () show promise against tuberculosis. The target compound’s phenylsulfonyl group could mimic nitro groups in electron-deficient interactions with mycobacterial enzymes, warranting further investigation .
Data Tables
Table 1: Structural and Physicochemical Comparison of Selected Compounds
Q & A
Basic: What synthetic methodologies are reported for the preparation of N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide?
Answer:
The compound is synthesized via multi-step reactions:
- Step 1: N-acylation of 2-amino-4-([1,1'-biphenyl]-4-yl)thiazole with chloroacetate esters (e.g., ethyl chloroacetate) in tetrahydrofuran (THF) using sodium dispersion as a base .
- Step 2: Sulfonylation of the intermediate with phenylsulfonyl chloride in dichloromethane (DCM) catalyzed by 4-dimethylaminopyridine (DMAP) under ultrasonication to enhance reaction efficiency .
- Characterization: Confirmed via IR (sulfonyl S=O stretch at ~1350 cm⁻¹), -NMR (thiazole protons at δ 7.2–8.1 ppm), and mass spectrometry (molecular ion peak matching theoretical mass) .
Advanced: How can structural discrepancies between computational and experimental data for this compound be resolved?
Answer:
Discrepancies often arise in bond angles or torsional conformations. To resolve them:
- Single-crystal X-ray diffraction (XRD): Provides definitive bond lengths/angles (e.g., biphenyl dihedral angles typically 20–40°) .
- DFT Optimization: Compare experimental XRD data with density functional theory (DFT)-optimized structures (B3LYP/6-31G* basis set) to identify steric or electronic distortions .
- Validation: Use high data-to-parameter ratios (>15:1) and R-factors (<0.05) to ensure crystallographic reliability .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- IR Spectroscopy: Identifies sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
- NMR:
- -NMR: Biphenyl aromatic protons (δ 7.4–8.2 ppm), thiazole C5-H (δ 7.3 ppm) .
- -NMR: Sulfonyl carbon (δ ~120 ppm), acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 445.1) .
- Elemental Analysis: Validates purity (>95% C, H, N, S content) .
Advanced: How can researchers optimize the compound’s bioactivity against drug-resistant microbial strains?
Answer:
- Structure-Activity Relationship (SAR):
- Modify sulfonyl group: Introduce electron-withdrawing substituents (e.g., -CF₃) to enhance membrane permeability .
- Biphenyl substitution: Replace 4-phenyl with heteroaromatic groups (e.g., pyridyl) to disrupt efflux pump binding .
- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinity to microbial targets (e.g., dihydrofolate reductase) .
- Synergy Studies: Combine with adjuvants (e.g., efflux pump inhibitors) to reduce minimum inhibitory concentrations (MICs) .
Advanced: What experimental strategies are recommended to investigate the compound’s mechanism of action in cancer models?
Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ values against kinases (e.g., EGFR) or tubulin polymerization using fluorescence-based protocols .
- Apoptosis Studies: Perform flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells in treated cancer lines .
- Transcriptomic Profiling: RNA-seq analysis identifies differentially expressed genes (e.g., Bax/Bcl-2 ratio) to map signaling pathways .
- In Vivo Validation: Use xenograft models (e.g., HCT-116 colorectal tumors) with dose escalation (10–50 mg/kg, IP) to assess toxicity and efficacy .
Basic: How can researchers address solubility challenges during in vitro assays?
Answer:
- Co-solvent Systems: Use DMSO (≤0.1% v/v) or cyclodextrin complexes to maintain solubility without cytotoxicity .
- pH Adjustment: Prepare stock solutions in PBS (pH 7.4) for physiological compatibility .
- Surfactant Addition: Include Tween-80 (0.05% w/v) to stabilize hydrophobic moieties .
Advanced: What analytical methods are suitable for detecting metabolic degradation products?
Answer:
- LC-MS/MS: Hyphenated system (C18 column, gradient elution with acetonitrile/0.1% formic acid) identifies phase I (oxidation) and phase II (glucuronidation) metabolites .
- Stability Studies: Incubate with liver microsomes (human/rat) at 37°C for 0–24 hours. Monitor degradation via UV-Vis (λ = 254 nm) .
- Isotopic Labeling: Use -labeled acetamide groups to track metabolic pathways .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Answer:
- ADMET Prediction: SwissADME estimates parameters like LogP (optimal 2–3) and bioavailability radar .
- Molecular Dynamics (MD): Simulate blood-brain barrier penetration (e.g., GROMACS) by analyzing free energy profiles .
- Pharmacophore Modeling: MOE software aligns key features (sulfonyl, biphenyl) with target active sites to prioritize derivatives .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfonyl-containing vapors .
- Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal in halogenated waste containers .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?
Answer:
- Pharmacokinetic Profiling: Measure plasma concentrations (LC-MS) to assess bioavailability discrepancies .
- Tissue Distribution Studies: Use whole-body autoradiography in rodent models to identify off-target accumulation .
- Metabolite Interference: Compare parent compound vs. metabolite activity via HPLC fractionation and cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
